molecular formula C11H22N2O2Si B11870228 Acetamide, N,N'-(ethenylmethylsilylene)bis(N-ethyl- CAS No. 87855-59-2

Acetamide, N,N'-(ethenylmethylsilylene)bis(N-ethyl-

Cat. No.: B11870228
CAS No.: 87855-59-2
M. Wt: 242.39 g/mol
InChI Key: VMNLXFJTVKFDIM-UHFFFAOYSA-N
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Description

Properties

CAS No.

87855-59-2

Molecular Formula

C11H22N2O2Si

Molecular Weight

242.39 g/mol

IUPAC Name

N-[[acetyl(ethyl)amino]-ethenyl-methylsilyl]-N-ethylacetamide

InChI

InChI=1S/C11H22N2O2Si/c1-7-12(10(4)14)16(6,9-3)13(8-2)11(5)15/h9H,3,7-8H2,1-2,4-6H3

InChI Key

VMNLXFJTVKFDIM-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)C)[Si](C)(C=C)N(CC)C(=O)C

physical_description

Liquid

Origin of Product

United States

Preparation Methods

The synthesis of Acetamide, N,N’-(ethenylmethylsilylene)bis(N-ethyl-) involves several steps. One common method includes the reaction of vinylmethylsilane with N-ethylacetamide in the presence of a catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .

Chemical Reactions Analysis

Acetamide, N,N’-(ethenylmethylsilylene)bis(N-ethyl-) undergoes various chemical reactions, including:

Scientific Research Applications

Acetamide, N,N’-(ethenylmethylsilylene)bis(N-ethyl-) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N,N’-(ethenylmethylsilylene)bis(N-ethyl-) involves its interaction with specific molecular targets. The silylene group can form stable bonds with various substrates, facilitating the formation of complex structures. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its reactivity and functionality .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 50791-87-2 .
  • IUPAC Name : N,N'-(ethenylmethylsilylene)bis[N-methylacetamide].
  • Synonyms: Methylvinylbis(N-methylacetamido)silane; di(N-Methylacetamido)methyl vinylsilane .
  • Molecular Formula : C₉H₁₈N₂O₂Si.
  • Molecular Weight : 214.34 g/mol .

Structural Features :
The compound features a central ethenylmethylsilylene (CH₂=CH–Si(CH₃)–) core flanked by two N-methylacetamide groups. The silylene linker distinguishes it from carbon-based bis-amide derivatives, imparting unique electronic and steric properties due to silicon's larger atomic radius and lower electronegativity compared to carbon .

Comparison with Similar Compounds

Structural Comparison

Compound Name (CAS) Core Linker Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound (50791-87-2) Ethenylmethylsilylene N-Methylacetamide C₉H₁₈N₂O₂Si 214.34
N,N′-((4-Fluorophenyl)methylene)bis(2-(4-chlorophenyl)acetamide) (CAS: N/A) Phenylmethylene 4-Fluorophenyl, 4-chlorophenyl C₂₄H₁₉Cl₂FNO₂ 444.9 (M+H⁺)
N,N'-Octamethylenebis(dichloroacetamide) (1477-57-2) Octamethylene (C₈H₁₆) Dichloroacetamide C₁₂H₂₀Cl₄N₂O₂ 356.11
N,N'-[Methylenebis(2,6-dichloro-4,1-phenylene)]bis[N-acetylacetamide] (62477-08-1) Dichlorophenylmethylene N-Acetylacetamide C₂₁H₁₈Cl₄N₂O₄ 504.19

Key Observations :

  • Linker Diversity : The target compound’s silylene linker contrasts with phenylmethylene (aromatic), octamethylene (aliphatic), or chlorinated phenyl groups in analogs. Silicon-based linkers enhance thermal stability but may increase hydrolytic sensitivity .

Key Observations :

  • The target compound’s synthesis likely exploits silicon-centered reactivity , differing from carbon-based methods like Schiff base formation (common in aromatic bis-amides) or bromoalkylation .

Physical and Chemical Properties

Property Target Compound (50791-87-2) N,N′-Octamethylenebis(dichloroacetamide) (1477-57-2) N,N′-Diacetyl-1,4-phenylenediamine (140-50-1)
Melting Point Not reported 148–150°C 240–242°C
Solubility Likely soluble in THF, DCM Insoluble in water; soluble in DMSO Poor in water; soluble in DMF
Thermal Stability High (Si–C bonds) Moderate (decomposes at >200°C) High (aromatic rigidity)

Key Observations :

  • The silylene linker may confer higher thermal stability compared to aliphatic analogs but lower than rigid aromatic systems .

Key Observations :

  • While aromatic bis-amides show biological activity (e.g., anticancer ), the target compound’s applications remain underexplored but may align with material science due to silicon’s polymer compatibility .

Biological Activity

Overview of Acetamides

Acetamides are a class of compounds characterized by the presence of an acetamide functional group, which consists of a carbonyl group (C=O) attached to a nitrogen atom (N). The general structure is represented as R1C(=O)NR2R3, where R1 is typically an alkyl or aryl group, and R2 and R3 are substituents that can vary widely.

Biological Activity

  • Antimicrobial Properties : Many acetamides have demonstrated antimicrobial activity. For instance, studies have shown that N-ethylacetamide derivatives exhibit significant antibacterial effects against various strains of bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
  • Anticancer Activity : Some acetamide derivatives have been investigated for their potential anticancer properties. They may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation or by triggering cellular stress responses.
  • Anti-inflammatory Effects : Certain acetamides have shown promise in reducing inflammation. This activity is often linked to their ability to inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
  • Neuroprotective Effects : Research has indicated that some acetamides may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. They might protect neurons from oxidative stress or modulate neurotransmitter levels.

Case Studies and Research Findings

  • A study on N-ethylphenylacetamide indicated that modifications to the acetamide structure can significantly enhance its biological activity. Variations in substituents led to different levels of antimicrobial and anticancer efficacy.
  • Another research project focused on synthesizing novel acetamide derivatives and evaluating their effects on human cancer cell lines. The findings suggested that specific structural features are crucial for maximizing biological activity.

Data Table Example

Compound NameBiological ActivityMechanism of Action
N-EthylphenylacetamideAntimicrobialDisruption of cell wall synthesis
Acetamide Derivative AAnticancerInduction of apoptosis
Acetamide Derivative BAnti-inflammatoryInhibition of COX
Acetamide Derivative CNeuroprotectiveModulation of oxidative stress

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